Tributyl tin methacrylate

CAS No.:

Cat. No.: VC14035284

Molecular Formula: C16H32O2Sn

Molecular Weight: 375.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H32O2Sn |

|---|---|

| Molecular Weight | 375.1 g/mol |

| IUPAC Name | 2-methylprop-2-enoate;tributylstannanylium |

| Standard InChI | InChI=1S/C4H6O2.3C4H9.Sn/c1-3(2)4(5)6;3*1-3-4-2;/h1H2,2H3,(H,5,6);3*1,3-4H2,2H3;/q;;;;+1/p-1 |

| Standard InChI Key | LPUCKLOWOWADAC-UHFFFAOYSA-M |

| Canonical SMILES | CCCC[Sn+](CCCC)CCCC.CC(=C)C(=O)[O-] |

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

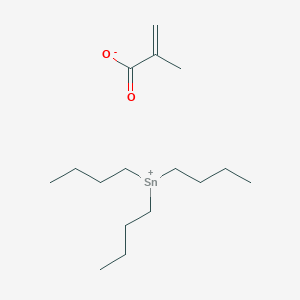

Tributyl tin methacrylate (CAS No. 2155-70-6) is an organometallic compound featuring a tributyltin group () bonded to a methacrylate moiety () . Its IUPAC name, 2-methylprop-2-enoate tributylstannanylium, reflects this structure. The compound’s SMILES notation, , further clarifies its spatial arrangement .

Physical and Chemical Characteristics

TBTM exhibits distinct physical properties critical for industrial applications:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 375.1 g/mol | |

| Density | 1.5651 g/cm³ at 20°C | |

| Melting Point | 20–22°C | |

| Boiling Point | 138.5°C | |

| Water Solubility | 13 mg/L at 25°C (estimated) | |

| Vapor Pressure | mmHg |

These properties underscore its stability in non-aqueous environments and volatility under moderate temperatures .

Synthesis and Industrial Applications

Production Methods

While specific synthesis protocols for TBTM are often proprietary, its preparation typically involves the reaction of tributyltin hydroxide with methacrylic acid under controlled conditions . Industrial-scale production leverages organotin chemistry, where tin reacts with alkyl halides to form intermediates subsequently functionalized with methacrylate groups .

Polymer Stabilization

TBTM historically served as a stabilizer in polyvinyl chloride (PVC) processing, enhancing thermal and UV resistance . Its ability to scavenge hydrochloric acid—a byproduct of PVC degradation—prevents discoloration and structural weakening .

Antifouling Agents

Prior to regulatory restrictions, TBTM was incorporated into marine paints to inhibit biofilm and macrofouling organism growth . Its biocidal efficacy stemmed from the tributyltin group’s capacity to disrupt cellular membranes .

Specialty Polymers

Studies at the National Bureau of Standards (NBS) demonstrated TBTM’s utility in organometallic polymers, where it imparted unique optical and mechanical properties . Chromatographic analyses revealed its compatibility with styrenic matrices, enabling tailored polymer architectures .

Toxicological and Environmental Impact

Developmental and Reproductive Toxicity

The California Environmental Protection Agency’s Office of Environmental Health Hazard Assessment (OEHHA) identified TBTM as a developmental toxicant based on rodent studies . Key findings include:

-

Fetal Weight Reduction: Oral administration of 18 mg/kg/day to pregnant rats during gestation days 6–19 caused significant decreases in fetal weight .

-

Resorption Rates: Dose-dependent increases in fetal resorptions were observed, with a no-observed-effect level (NOEL) of 9 mg/kg/day .

These effects align with broader tributyltin toxicity mechanisms, including endocrine disruption and oxidative stress .

Environmental Persistence and Bioaccumulation

TBTM’s low water solubility () and high octanol-water partition coefficient () predispose it to bioaccumulation in aquatic organisms . Despite its moderate Henry’s Law constant (), atmospheric deposition contributes to long-range environmental transport .

Regulatory Status and Mitigation Strategies

U.S. Regulatory Framework

The U.S. Environmental Protection Agency (EPA) listed TBTM under the Emergency Planning and Community Right-to-Know Act (EPCRA) Section 313, mandating reporting for releases exceeding 10 pounds annually . California’s Proposition 65 further classifies it as a reproductive toxicant, requiring warning labels on products containing ≥0.1% TBTM .

Global Restrictions

The International Maritime Organization’s (IMO) 2008 ban on organotin antifouling systems curtailed TBTM’s use in marine coatings . The European Union’s Registration, Evaluation, Authorisation, and Restriction of Chemicals (REACH) regulation also limits its industrial applications .

Analytical Characterization Techniques

Chromatographic Methods

Size-exclusion chromatography (SEC) with styragel columns effectively separates TBTM-containing polymers by molecular weight . Pretreatment with acetic acid mitigates column adsorption artifacts, ensuring accurate molecular weight distribution profiles .

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides insights into tin coordination environments, with chemical shifts between to ppm indicative of tetravalent tin centers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume